molecular formula C40H39ClN4O16 B12330814 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride

Cat. No.: B12330814
M. Wt: 867.2 g/mol
InChI Key: SEYGYOJWWFSADO-UHFFFAOYSA-N
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Description

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its extensive carboxyethyl and carboxymethyl substitutions, making it highly functionalized and versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride involves multiple steps, starting from simpler porphyrin precursors. The process typically includes:

    Formation of the Porphyrin Core: This step involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin macrocycle.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding porphyrin derivatives with altered electronic properties.

    Reduction: Reduction reactions can modify the macrocyclic structure, leading to changes in its reactivity and stability.

    Substitution: The carboxyethyl and carboxymethyl groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various porphyrin derivatives with modified functional groups, which can be further utilized in different scientific and industrial applications.

Scientific Research Applications

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to heme proteins and their functions.

    Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of sensors and materials with specific optical and electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways. In biological systems, it can mimic the behavior of natural porphyrins, binding to metal ions and participating in redox reactions. This ability to coordinate with metals makes it useful in catalysis and as a probe for studying metalloproteins.

Comparison with Similar Compounds

Similar Compounds

    Coproporphyrin III: Another porphyrin derivative with similar carboxyethyl substitutions.

    Uroporphyrinogen III: A precursor in the biosynthesis of heme, with carboxymethyl and carboxyethyl groups.

Uniqueness

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly suitable for specialized applications in research and industry.

Properties

Molecular Formula

C40H39ClN4O16

Molecular Weight

867.2 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C40H38N4O16.ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);1H

InChI Key

SEYGYOJWWFSADO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl

Origin of Product

United States

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